Sitagliptin EP Impurity B

Impurity Profiling Process Chemistry Structural Characterization

Sitagliptin EP Impurity B (CAS 486460-31-5) is the official EP-specified process impurity essential for ANDA/NDA method validation and QC release testing. Unlike generic analogs, this certified reference standard features the critical 2,5-difluorophenyl motif, ensuring accurate system suitability per the EP monograph—including resolution from the fumarate adduct and reliable RRF determination. Procure the free base form from ISO 17034-accredited suppliers to guarantee full traceability to primary pharmacopoeial standards and compliance with ICH Q2(R1) and Q3A thresholds.

Molecular Formula C16H19F5N5O5P
Molecular Weight 487.32 g/mol
Cat. No. B12318600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin EP Impurity B
Molecular FormulaC16H19F5N5O5P
Molecular Weight487.32 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H16F5N5O.H3O4P/c17-10-1-2-12(18)9(5-10)6-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,5,11H,3-4,6-8,22H2;(H3,1,2,3,4)
InChIKeyUOKMPNRCGWVMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin EP Impurity B Reference Standard: Procurement Guide for Analytical Development and Quality Control


Sitagliptin EP Impurity B (CAS 486460-31-5), also known as 2,5-Difluoro Sitagliptin or 4-Desfluoro Sitagliptin, is a specified process-related impurity of the DPP-4 inhibitor sitagliptin, with molecular formula C16H16F5N5O and molecular weight 389.33 g/mol [1]. It is officially designated in the European Pharmacopoeia (EP) monograph for sitagliptin and is available as a highly characterized reference standard from multiple suppliers, typically with HPLC purity specifications exceeding 95% . The compound exists in both free base and hydrochloride salt forms and is routinely employed in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial manufacturing [2].

Why In-House Impurity Isolation Cannot Substitute for Certified Sitagliptin EP Impurity B Reference Material


Generic substitution of Sitagliptin EP Impurity B with in-house isolated material or non-EP designated analogs is scientifically unsound for regulated analytical workflows. The EP monograph establishes strict chromatographic performance criteria, including system suitability requirements for impurity B separation and relative retention specifications . Certified reference materials of EP Impurity B undergo comprehensive structural characterization (HPLC, LC-MS, 1H NMR, FT-IR) and are traceable to primary pharmacopoeial standards, enabling validated method development per ICH Q2(R1) guidelines [1]. Critically, impurity B is structurally defined by the 2,5-difluorophenyl substitution pattern that distinguishes it from other sitagliptin process impurities—such as EP Impurity A (enantiomer), Impurity C (triazole derivative), or degradation-related impurities—each of which requires distinct separation and quantification strategies [2]. Using uncharacterized material introduces risk of co-elution, inaccurate relative response factor (RRF) determination, and failure to meet ICH Q3A identification thresholds (0.1%) and qualification thresholds (0.15%) for new drug substances [3].

Quantitative Differentiation Evidence for Sitagliptin EP Impurity B Reference Standard Selection


Structural Differentiation: 2,5-Difluorophenyl Pattern Versus Enantiomeric and Triazole Impurities

Sitagliptin EP Impurity B is structurally distinguished by the 2,5-difluorophenyl substitution pattern (molecular formula C16H16F5N5O, MW 389.33), in contrast to EP Impurity A which is the enantiomer of sitagliptin (identical MW 407.31) and EP Impurity C which is a triazole derivative formed during synthesis [1]. This structural divergence necessitates distinct chromatographic behavior: impurity B contains five fluorine atoms versus sitagliptin's three, substantially altering its polarity and retention characteristics on reverse-phase columns [2]. The 2,5-difluorophenyl moiety specifically originates from the 2,5-difluorophenylacetic acid starting material used in sitagliptin synthesis and persists through the coupling reaction with the triazolopyrazine core [1].

Impurity Profiling Process Chemistry Structural Characterization

EP Monograph System Suitability: Method-Defined Relative Retention Parameters

The EP monograph for sitagliptin phosphate establishes specific liquid chromatography conditions with defined system suitability requirements. Under the prescribed conditions—column: end-capped cyanosilyl silica gel, 0.15 m × 4.6 mm, 5 μm; mobile phase: acetonitrile:0.1% phosphoric acid (15:85 V/V); temperature: 30°C—the relative retention time with reference to sitagliptin (retention time approximately 5.5 min) is specified . The fumarate adduct impurity exhibits a relative retention of approximately 1.2 . While the exact relative retention of impurity B is not explicitly published in the open literature, the EP monograph's system suitability reference solution (c) incorporates impurity B alongside the fumarate adduct to verify adequate resolution between these closely eluting process impurities .

HPLC Method Validation System Suitability EP Monograph Compliance

Orthogonal Analytical Verification: Complementary HPLC and Capillary Electrophoresis Methodologies

A solvent-modified micellar electrokinetic chromatography (MEKC) method developed under Analytical Quality by Design (AQbD) principles enables simultaneous determination of sitagliptin and its main synthesis-derived impurities [1]. The separation system employs 100 mM sodium dodecyl sulfate (SDS) micelles with 13.6% v/v n-butanol and 6.7% v/v methanol in 14 mM borate buffer pH 9.20, achieving complete separation of analytes within approximately 11 minutes [1]. The method identifies impurity I1 (sitagliptin triazole hydrochloride) as a critical resolution pair; the distance between the electroosmotic flow system peak tail and the front edge of impurity I1 was designated as a Critical Method Attribute (CMA) [1]. Method operable design region (MODR) probability maps computed via Monte-Carlo simulations identified experimental zones where CMA failure risk remained below 10% [1]. This orthogonal CE method provides a validated alternative to HPLC for impurity B quantification, enabling cross-method verification and reducing risk of undetected co-elution.

Analytical Quality by Design Capillary Electrophoresis Method Orthogonality

Regulatory Identity and Quality Documentation: Multi-Pharmacopoeia Traceability Versus Generic Standards

Sitagliptin EP Impurity B is available as a certified pharmaceutical secondary standard offering multi-traceability to USP, EP, and BP primary standards where available . This material is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring metrological traceability that generic reference standards cannot provide . The product is supplied with comprehensive characterization documentation including HPLC purity data, LC-MS confirmation, 1H NMR, FT-IR, and a Structure Elucidation Report (SER) [1]. Additional characterization options (QNMR, 13C NMR, 2D NMR) are available upon request to satisfy specific regulatory filing requirements [1]. In contrast, generic impurity standards from non-accredited suppliers typically lack ISO 17034 certification and comprehensive spectroscopic documentation, creating compliance gaps during ANDA/NDA review.

Pharmaceutical Secondary Standard ISO 17034 Regulatory Compliance

Procurement Cost Efficiency: EP Impurity B Versus Alternative Reference Standard Formats

Procurement cost analysis across multiple suppliers reveals that Sitagliptin EP Impurity B free base (CAS 486460-31-5) is available at approximately $298 for 25 mg from major vendors . Competitive pricing among certified suppliers ranges from $295-495 for 25-50 mg quantities, with scaled discounts for larger pack sizes (e.g., 100 mg at ~$795-800) [1]. In contrast, certain niche suppliers list the same compound at substantially higher prices: one vendor lists 25 mg at $1,320 . The hydrochloride salt form (CAS 486459-70-5) commands a premium, with 50 mg priced at approximately 18,000 RMB (~$2,500 USD) due to additional certification requirements [2]. The free base form offers approximately 4- to 5-fold cost advantage over the hydrochloride salt while providing identical analytical utility for HPLC method development and routine QC applications.

Reference Standard Procurement Cost-Benefit Analysis Laboratory Budget Optimization

Distinct Risk Profile: Non-Nitrosamine Process Impurity Versus Nitrosamine Contaminants

Recent regulatory scrutiny has focused intensively on nitrosamine impurities in sitagliptin, particularly NTTP (7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine), a potential genotoxic impurity requiring sensitive LC-MS/MS quantification at trace levels [1][2]. Sitagliptin EP Impurity B, in contrast, is a process-related non-nitrosamine impurity arising from the 2,5-difluorophenylacetic acid synthetic route [3]. This distinction is critical: nitrosamine impurities are subject to ICH M7 control limits (typically ≤1.5 μg/day acceptable intake), whereas EP Impurity B falls under ICH Q3A thresholds (identification threshold 0.1%, qualification threshold 0.15%) [4]. Consequently, analytical methods for impurity B operate in a substantially different sensitivity range (HPLC-UV at 0.05-0.1% level) compared to nitrosamine methods requiring LC-MS/MS detection at ppb levels. Laboratories procuring impurity B reference material for routine QC should recognize that this compound addresses orthogonal regulatory requirements distinct from nitrosamine testing programs.

Genotoxic Impurity Nitrosamine Risk ICH M7

Sitagliptin EP Impurity B: Validated Application Scenarios in Pharmaceutical Development and Quality Control


ANDA/NDA Analytical Method Development and Validation

Sitagliptin EP Impurity B reference standard is essential for developing and validating HPLC methods compliant with EP monograph system suitability requirements. The standard enables accurate relative retention time determination and relative response factor (RRF) calculation for impurity quantification . Given the requirement for resolution between impurity B and the fumarate adduct in the EP reference solution (c), procurement of certified impurity B is mandatory for method validation protocols intended for ANDA or NDA submission . Laboratories should prioritize the free base form (CAS 486460-31-5) from ISO 17034-certified suppliers to satisfy regulatory expectations for metrological traceability .

Routine Quality Control Release Testing of Sitagliptin API and Finished Dosage Forms

Commercial manufacturing of sitagliptin API and finished drug products requires routine impurity profiling to ensure batch conformance with ICH Q3A acceptance criteria (individual unspecified impurities ≤0.10%, total impurities ≤1.0%) . EP Impurity B reference material serves as the primary standard for quantifying this specific process impurity in release testing protocols. The availability of orthogonal analytical methodologies—including the validated MEKC method achieving complete separation in ~11 minutes —provides QC laboratories with alternative approaches when HPLC methods encounter matrix interference or co-elution issues. Procurement of impurity B in sufficient quantity (typically 100 mg pack size for multi-year QC programs) offers cost efficiency, with scaled pricing reducing per-milligram costs for larger purchases [1].

Forced Degradation and Stability-Indicating Method Development

Stability-indicating methods for sitagliptin require confirmation that EP Impurity B is chromatographically resolved from degradation-related impurities (DRIs) generated under stress conditions (acid/alkaline hydrolysis, oxidation, thermal, photolysis) . Co-injection of impurity B reference material with forced degradation samples confirms method specificity and ensures that process impurities do not interfere with quantification of degradation products . The distinct structural features of impurity B (2,5-difluorophenyl moiety, five fluorine atoms) confer unique chromatographic behavior under reversed-phase conditions, making it a valuable probe for assessing column selectivity and method robustness across different stationary phases [1].

Process Optimization and Impurity Control Strategy Development

During sitagliptin process development, EP Impurity B monitoring enables optimization of reaction conditions to minimize impurity formation below ICH Q3A identification thresholds (0.1%) . The impurity arises from the 2,5-difluorophenylacetic acid synthetic route and its levels can be controlled through adjustment of coupling reaction parameters . Quantitative tracking of impurity B using validated HPLC methods (cyanosityl column, acetonitrile:0.1% phosphoric acid mobile phase) provides data for establishing process control limits and demonstrating that the commercial manufacturing process consistently produces API meeting purity specifications [1]. The compound's distinct risk profile as a non-nitrosamine process impurity further justifies its inclusion in the impurity control strategy, separate from the more stringent requirements for genotoxic nitrosamine contaminants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitagliptin EP Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.